4-(propan-2-yl)-5-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic pathway includes the preparation of phenacyl chloride derivatives followed by their reaction with appropriate reagents. The exact synthetic route would depend on the desired regiochemistry and functional groups. Further experimental confirmation of the synthesized compound’s structure is achieved through techniques such as IR (Infrared) spectroscopy , 1H-NMR (Proton Nuclear Magnetic Resonance) , mass spectroscopy , and elemental analysis .
Molecular Structure Analysis
Using Density Functional Theory (DFT) , the molecular structure of 4-(propan-2-yl)-5-propyl-4H-1,2,4-triazole-3-thiol can be studied. Calculated wavenumbers from theoretical calculations can be compared with experimental vibrational modes obtained from techniques like FT-IR and FT-Raman . The vibrational modes are interpreted in terms of potential energy distribution (PED) results. Additionally, natural bond orbital (NBO) analysis provides insights into charge delocalization within the molecule. The molecular electrostatic potential (MEP) map reveals active regions of charge distribution on the chemical structure .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
4-propan-2-yl-3-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-4-5-7-9-10-8(12)11(7)6(2)3/h6H,4-5H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAELVAHNFBHUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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